potassium;3-methyl-1-benzofuran-2-carboxylate
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Overview
Description
Potassium;3-methyl-1-benzofuran-2-carboxylate is a chemical compound that belongs to the benzofuran family. . The structure of this compound includes a benzofuran ring substituted with a methyl group and a carboxylate group, with potassium as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of o-hydroxyacetophenones under basic conditions . The reaction conditions often involve the use of strong bases such as potassium hydroxide and high temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of potassium;3-methyl-1-benzofuran-2-carboxylate may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Potassium;3-methyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Potassium;3-methyl-1-benzofuran-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of potassium;3-methyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, the compound may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to potassium;3-methyl-1-benzofuran-2-carboxylate include other benzofuran derivatives such as:
- 3-methyl-1-benzofuran-2-carboxylic acid
- 3-methyl-1-benzofuran-2-carboxamide
- 3-methyl-1-benzofuran-2-carboxaldehyde
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the potassium counterion. This unique structure can influence its solubility, reactivity, and biological activity compared to other benzofuran derivatives .
Properties
IUPAC Name |
potassium;3-methyl-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3.K/c1-6-7-4-2-3-5-8(7)13-9(6)10(11)12;/h2-5H,1H3,(H,11,12);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEGPJHPZWDKKH-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7KO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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